Tubacin

Vue d'ensemble

Description

La Tubacine est un inhibiteur très puissant et sélectif de l'histone désacétylase 6 (HDAC6). L'histone désacétylase 6 est une histone désacétylase de classe II qui réside principalement dans le cytoplasme et est impliquée dans divers processus cellulaires, notamment la dégradation des protéines mal repliées, la migration cellulaire et l'interaction cellule-cellule . La Tubacine a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à inhiber sélectivement la désacétylation de l'alpha-tubuline médiée par l'histone désacétylase 6, ce qui a des implications dans la thérapie anticancéreuse, les maladies neurodégénératives et les infections virales .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Tubacin is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which is primarily located in the cytoplasm and plays a crucial role in numerous cellular processes, including cell migration, viral infection, and cancer .

Mode of Action

This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrate, α-tubulin . This hyperacetylation disrupts the interaction of HDAC6 with other proteins, such as Hsp90, a chaperone protein involved in the proper folding and function of other proteins . This disruption can lead to changes in cellular processes, such as viral replication .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects several biochemical pathways. One of the key pathways is the autophagy process, where α-tubulin acetylation is required for autophagosome fusion with lysosomes . This compound-induced hyperacetylation of α-tubulin can disrupt this process, leading to the accumulation of autophagosomes . Additionally, this compound can influence the NF-κB signaling pathway and the expression of cell cycle regulators (p21, p53), and antiapoptotic proteins including Bcl-2 .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , suggesting that it can readily enter cells to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of HDAC6 by this compound has several cellular effects. It can reduce the replication of certain viruses, such as the Japanese Encephalitis Virus, by decreasing viral RNA synthesis . In cancer cells, this compound can suppress cell growth and induce cell-cycle arrest . It also enhances the toxicity of other drugs, such as temozolomide, an alkylating agent used to treat glioblastoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study where this compound was used to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero, the timing and dosage of this compound administration were critical for its efficacy . Furthermore, the cellular environment, such as the presence of other drugs or the state of cellular pathways, can also impact the action and efficacy of this compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Tubacin is known to interact with various enzymes and proteins, particularly those involved in the acetylation of microtubules . It has been observed to promote the acetylation of microtubules in a dose-dependent manner .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent neuronal migration defects and epileptic activity caused by rat Srpx2 silencing in utero . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is particularly involved in the acetylation of microtubules, which stabilizes the microtubule network .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been noted that the inherently-transient biochemical effects of this compound varied among embryos . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results showing variability based on dosage

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The effects of this compound on its localization or accumulation within cells are still being studied.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies suggest that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Tubacine implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLe produit final est obtenu par une série d'étapes de purification, notamment la chromatographie sur colonne et la recristallisation .

Méthodes de production industrielle

La production industrielle de la Tubacine suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation d'équipements de synthèse automatisés, de méthodes de purification à haut débit et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La Tubacine subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes hydroxyle et thioéther. Elle peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les nucléophiles. Les conditions réactionnelles impliquent généralement l'utilisation de solvants aprotiques polaires et de températures douces.

Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés. Ces réactions sont généralement réalisées dans des solvants aqueux ou organiques à des températures contrôlées.

Réactions de réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés de la Tubacine, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différentes formes oxydées ou réduites du composé .

Applications de la recherche scientifique

La Tubacine a un large éventail d'applications dans la recherche scientifique, notamment :

Médecine : La Tubacine a montré un potentiel dans la thérapie anticancéreuse en induisant l'apoptose dans les cellules cancéreuses. .

Mécanisme d'action

La Tubacine exerce ses effets en inhibant sélectivement l'histone désacétylase 6, ce qui conduit à l'hyperacétylation de l'alpha-tubuline. Cette hyperacétylation perturbe l'interaction de l'histone désacétylase 6 avec d'autres protéines, telles que la protéine de choc thermique 90 (Hsp90), et affecte divers processus cellulaires, notamment la dynamique des microtubules, la dégradation des protéines et les voies de signalisation cellulaire . L'inhibition de l'histone désacétylase 6 par la Tubacine réduit également la réplication de certains virus, tels que le virus de l'encéphalite japonaise, en diminuant la synthèse de l'ARN viral .

Comparaison Avec Des Composés Similaires

La Tubacine est unique par sa forte sélectivité pour l'histone désacétylase 6 par rapport aux autres histone désacétylases. Des composés similaires comprennent :

Tubastatine A : Un autre inhibiteur sélectif de l'histone désacétylase 6, mais avec une puissance inférieure à celle de la Tubacine.

Panobinostat : Un inhibiteur pan-histone désacétylase puissant doté d'une activité à large spectre contre diverses histone désacétylases.

La forte sélectivité de la Tubacine pour l'histone désacétylase 6 en fait un outil précieux pour étudier les rôles spécifiques de l'histone désacétylase 6 dans les processus cellulaires et pour développer des thérapies ciblées avec moins d'effets hors cible .

Propriétés

IUPAC Name |

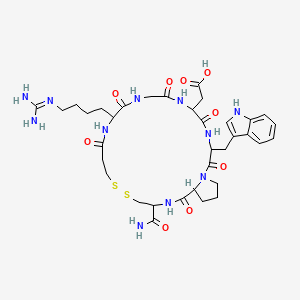

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tubacin selectively inhibits histone deacetylase 6 (HDAC6) [, , , , , , ].

A: this compound binds specifically to the catalytic domain of HDAC6 responsible for α-tubulin deacetylase activity [, ]. Interestingly, this compound's influence on microtubule dynamics is not solely due to increased tubulin acetylation, but also its physical presence on HDAC6, even in a catalytically impaired state [].

ANone: this compound's inhibition of HDAC6 leads to several downstream effects:

- Increased α-tubulin acetylation: This disrupts the aggresome pathway, leading to accumulation of polyubiquitinated proteins [, , , , , ].

- Disruption of aggresome formation and function: This impairs the degradation of misfolded proteins, leading to cellular stress [, , ].

- Inhibition of microtubule dynamics: This affects cell motility, mitosis, and intracellular transport [, , , ].

- Modulation of signaling pathways: This includes alterations in Akt, STAT3, ERK, and JNK/SAPK signaling [, , , , ].

A: No, unlike some other HDAC inhibitors, this compound does not appear to affect global histone acetylation or gene expression patterns [, ].

ANone: The provided research papers primarily focus on this compound's biological activity and molecular mechanisms. Information regarding material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting the deacetylase activity of HDAC6. Its applications primarily lie in research and potential therapeutic development for diseases where HDAC6 is implicated, such as cancer, neurodegenerative disorders, and inflammatory conditions.

A: Yes, molecular modeling and docking studies have been employed to investigate the interaction of this compound with HDAC6, providing insights into its binding mode and potential for further optimization [].

A: These studies have revealed that this compound interacts with residues at the entrance of HDAC6's active pocket, potentially blocking substrate access []. Additionally, molecular dynamics simulations coupled with MM/GBSA calculations have helped evaluate the binding free energy and stability of this compound-HDAC6 complexes [].

A: this compound's specific structural features, including its hydroxamic acid moiety and aromatic rings, are crucial for its selective interaction with the catalytic domain of HDAC6 [, ]. The research papers emphasize that its unique structure distinguishes it from other HDAC inhibitors and contributes to its distinct activity profile.

ANone: While the provided research doesn't delve into specific modifications, SAR studies exploring structural analogs of this compound are crucial for developing more potent and selective HDAC6 inhibitors. Such investigations could identify key pharmacophores responsible for its activity and guide the development of next-generation therapeutics.

ANone: The provided research focuses on this compound's in vitro and in vivo activities. Information about its stability under various conditions, formulation strategies, or efforts to improve its solubility or bioavailability is not discussed in these papers. These aspects are crucial for translating this compound into a viable therapeutic and would require further research.

ANone: The provided research articles primarily focus on the in vitro and in vivo activity, molecular mechanisms, and potential therapeutic implications of this compound, specifically in the context of cancer and other diseases. They do not provide detailed information on aspects like SHE regulations, PK/PD, resistance mechanisms, long-term toxicity, drug delivery strategies, biomarkers, analytical method validation, environmental impact, or other related areas.

A: this compound was discovered through a high-throughput screen of a chemical library, specifically designed to identify inhibitors of α-tubulin deacetylation []. This groundbreaking research, published in 2003, established this compound as the first selective HDAC6 inhibitor, paving the way for investigating HDAC6 as a therapeutic target for various diseases.

A: Yes, this compound's impact extends to diverse fields. For instance, it's being investigated for its potential in enhancing oncolytic virotherapy for glioblastoma [], mitigating endothelial dysfunction [, ], and influencing neuronal migration and epileptic activity []. These interdisciplinary applications highlight this compound's value as a research tool for understanding fundamental cellular processes and its therapeutic promise for a range of human diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.